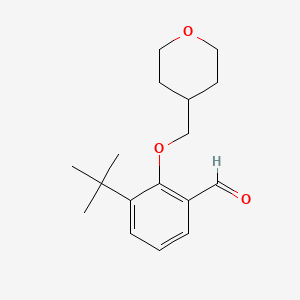
3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a tert-butyl group and a tetrahydro-2H-pyran-4-yl methoxy group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde typically involves the following steps:
Formation of the Benzaldehyde Core: The benzaldehyde core can be synthesized through the oxidation of benzyl alcohol using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the tert-Butyl Group: The tert-butyl group can be introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the Tetrahydro-2H-pyran-4-yl Methoxy Group: This step involves the reaction of the benzaldehyde core with tetrahydro-2H-pyran-4-yl methanol in the presence of a strong acid catalyst like sulfuric acid to form the desired ether linkage.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to facilitate the direct introduction of functional groups, offering a more sustainable and scalable approach compared to traditional batch processes .
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or nitric acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, nitric acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles such as halides, amines, or thiols.
Major Products Formed:
Oxidation: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.
Reduction: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.
Substitution: Products depend on the nucleophile used in the reaction.
科学的研究の応用
Chemistry: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is used as an intermediate in the synthesis of various organic compounds. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology and Medicine: This compound may be investigated for its potential biological activities. Its structural features could make it a candidate for drug development, particularly in the design of molecules that interact with specific biological targets.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and other advanced materials. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations due to its functional groups. In biological systems, if investigated, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
類似化合物との比較
3-(tert-Butyl)-4-methoxybenzaldehyde: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
2-(tert-Butyl)-4-methoxybenzaldehyde: Similar structure but with different substitution pattern on the benzaldehyde core.
3-(tert-Butyl)-2-methoxybenzaldehyde: Similar structure but lacks the tetrahydro-2H-pyran-4-yl group.
Uniqueness: 3-(tert-Butyl)-2-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is unique due to the presence of both the tert-butyl group and the tetrahydro-2H-pyran-4-yl methoxy group. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications .
特性
IUPAC Name |
3-tert-butyl-2-(oxan-4-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O3/c1-17(2,3)15-6-4-5-14(11-18)16(15)20-12-13-7-9-19-10-8-13/h4-6,11,13H,7-10,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOCNUVXARSPPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1OCC2CCOCC2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














